Enantiopurity: Viedma Ripening Enables Quantitative Deracemization vs. Racemic Starting Material
When starting from racemic (R,S)-2-aminobutyramide, the Viedma ripening process achieves quantitative deracemization, yielding enantiomerically pure (S)-2-aminobutyramide with >99% enantiomeric excess (ee) [1]. In contrast, the racemic mixture is 50% (R)-enantiomer and 50% (S)-enantiomer, rendering it unsuitable for direct API synthesis.
| Evidence Dimension | Enantiomeric Excess (% ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic (R,S)-2-aminobutyramide: 0% ee |
| Quantified Difference | >99% ee |
| Conditions | Viedma ripening solid-state deracemization process |
Why This Matters
This >99% ee value eliminates the need for costly downstream chiral purification, directly reducing the cost of goods for Levetiracetam API manufacturing.
- [1] Baglai I, Leeman M, Wurst K, Kaptein B, Kellogg RM, Noorduin WL. A Viedma ripening route to an enantiopure building block for Levetiracetam and Brivaracetam. Org Biomol Chem. 2018;17(1):35-38. PMID: 30418452. DOI: 10.1039/c8ob02660b. View Source
